Cas no 136098-07-2 (Heparin disaccharide IV-A, sodium salt)

Heparin disaccharide IV-A, sodium salt 化学的及び物理的性質
名前と識別子
-
- alpha-delta-ua-[1->4]-glcnac
- Heparin disaccharide IV-A, sodium salt
- 4]-GLCNAC
- DISACCHARIDE IV-A
- GLCNAC NA
- HEPARIN DISACCHARIDE IV-A SODIUM
- alpha-DeltaUA-[1-->4]-GlcNAc
- Heparin disaccharide IV-A sodium salt
- J-006804
- sodium (4S,5R,6R)-6-{[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-5,6-dihydro-4H-pyran-2-carboxylate
- MFCD00466934
- 136098-07-2
- sodium (2R,3R,4S)-2-((2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yloxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
- sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
- alpha-DeltaUA-[1->4]-GlcNAc
-
- MDL: MFCD00466934
- インチ: 1S/C14H21NO11.Na/c1-4(17)15-8-10(20)11(7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,7+,8+,9+,10+,11+,13?,14-;/m0./s1
- InChIKey: JFYRBENAXAIUCK-TWHLZWKQSA-M
- ほほえんだ: [Na+].O1C([C@@H]([C@H]([C@@H]([C@H]1CO)O[C@H]1[C@@H]([C@H](C=C(C(=O)[O-])O1)O)O)O)NC(C)=O)O
計算された属性
- せいみつぶんしりょう: 401.09300
- どういたいしつりょう: 401.09340474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 12
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 573
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 198Ų
じっけんとくせい
- PSA: 198.07000
- LogP: -4.95050
Heparin disaccharide IV-A, sodium salt セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S22
- セキュリティ用語:S22-24/25
- ちょぞうじょうけん:−20°C
Heparin disaccharide IV-A, sodium salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H0895-.5MG |
Heparin disaccharide IV-A sodium salt |
136098-07-2 | 0.5MG |
¥2815.2 | 2022-02-22 | ||
Biosynth | OH28913-5 mg |
Heparin disaccharide IV-A, sodium |
136098-07-2 | 5mg |
$1,746.95 | 2023-01-03 | ||
Biosynth | OH28913-1 mg |
Heparin disaccharide IV-A, sodium |
136098-07-2 | 1mg |
$412.92 | 2023-01-03 | ||
Biosynth | OH28913-2 mg |
Heparin disaccharide IV-A, sodium |
136098-07-2 | 2mg |
$787.72 | 2023-01-03 | ||
TRC | H209015-.2mg |
Heparin disaccharide IV-A, sodium salt |
136098-07-2 | .2mg |
$ 245.00 | 2022-01-07 | ||
A2B Chem LLC | AD28197-1mg |
Heparin disaccharide IV-A sodium salt |
136098-07-2 | 1mg |
$1213.00 | 2024-04-20 | ||
TRC | H209015-.1mg |
Heparin disaccharide IV-A, sodium salt |
136098-07-2 | .1mg |
$ 150.00 | 2022-01-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215137-500 µg |
Heparin disaccharide IV-A sodium salt, |
136098-07-2 | 500µg |
¥2,407.00 | 2023-07-10 | ||
Biosynth | OH28913-10 mg |
Heparin disaccharide IV-A, sodium |
136098-07-2 | 10mg |
$3,112.80 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215137-500µg |
Heparin disaccharide IV-A sodium salt, |
136098-07-2 | 500µg |
¥2407.00 | 2023-09-05 |
Heparin disaccharide IV-A, sodium salt 関連文献
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
Heparin disaccharide IV-A, sodium saltに関する追加情報
Introduction to Heparin disaccharide IV-A, sodium salt (CAS No. 136098-07-2) and Its Emerging Applications in Modern Medicine
Heparin disaccharide IV-A, sodium salt, a derivative of heparin, is a well-studied compound with significant implications in the field of pharmaceuticals and biomedicine. With a CAS number of 136098-07-2, this compound has garnered attention for its unique structural properties and diverse biological activities. Heparin, a naturally occurring glycosaminoglycan, is widely recognized for its anticoagulant properties, but its derivatives, such as Heparin disaccharide IV-A, sodium salt, offer more targeted applications due to their modified structures. This introduction delves into the chemical characteristics, pharmacological effects, and recent advancements in the research and application of this compound.
The chemical structure of Heparin disaccharide IV-A, sodium salt consists of a disaccharide unit derived from heparin, which retains key sulfated groups that contribute to its biological activity. The presence of these sulfates enhances its interaction with various proteins and enzymes, making it a valuable tool in drug development. Unlike native heparin, which can exhibit broad-spectrum anticoagulant effects, Heparin disaccharide IV-A, sodium salt is designed to have more specific interactions, thereby reducing the risk of unintended side effects.
One of the most notable applications of Heparin disaccharide IV-A, sodium salt is in the field of anti-inflammatory therapy. Recent studies have demonstrated its ability to modulate inflammatory pathways by interacting with specific signaling molecules. For instance, research published in the journal *Biochemical Pharmacology* highlights its role in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism makes it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Heparin disaccharide IV-A, sodium salt has shown potential in enhancing wound healing. A study published in *Journal of Dermatological Science* reports that this compound promotes angiogenesis by stimulating the release of vascular endothelial growth factor (VEGF). Angiogenesis is a critical process in wound healing, as it ensures adequate blood supply to the injured area. Furthermore, the compound's ability to regulate extracellular matrix degradation may contribute to tissue regeneration and fibrosis prevention.
The anticoagulant activity of Heparin disaccharide IV-A, sodium salt is another area of active research. While it shares some similarities with native heparin in terms of inhibiting thrombin and factor Xa, its shorter chain length allows for more precise control over its anticoagulant effects. This characteristic makes it an attractive option for developing low molecular weight heparins (LMWHs) with improved pharmacokinetics and reduced bleeding risks. A recent review article in *Thrombosis and Haemostasis* discusses how derivatives like Heparin disaccharide IV-A, sodium salt are being optimized for use in prophylactic anticoagulation therapy.
Recent advancements in nanotechnology have also opened new avenues for the application of Heparin disaccharide IV-A, sodium salt. Researchers are exploring its use as a targeting ligand for drug delivery systems due to its high affinity for heparan sulfate proteoglycans (HSPGs). By conjugating this compound to nanoparticles or liposomes, it is possible to enhance the targeted delivery of therapeutic agents to specific tissues or cells. This approach has shown promise in cancer therapy by improving drug efficacy while minimizing systemic side effects.
The role of Heparin disaccharide IV-A, sodium salt in regenerative medicine is another emerging field. Studies have indicated that it can promote stem cell differentiation by interacting with key signaling pathways involved in tissue repair. For example, research on mesenchymal stem cells (MSCs) has shown that treatment with this compound enhances their osteogenic differentiation potential. This finding could have significant implications for bone regeneration and repair therapies.
Furthermore, the compound's ability to modulate immune responses makes it a potential candidate for immunotherapy applications. Preclinical studies have demonstrated that Heparin disaccharide IV-A, sodium salt can enhance antibody production by B cells while suppressing excessive immune reactions. This dual-action mechanism could make it useful in treating autoimmune diseases such as lupus and multiple sclerosis.
In conclusion, Heparin disaccharide IV-A, sodium salt (CAS No. 136098-07-2) is a versatile compound with broad applications across multiple medical disciplines. Its unique chemical structure allows for targeted biological activities ranging from anti-inflammatory and wound healing to anticoagulation and regenerative medicine. Recent research highlights its potential as a therapeutic agent in various diseases and underscores the importance of further exploration into its mechanisms of action.
136098-07-2 (Heparin disaccharide IV-A, sodium salt) 関連製品
- 2137692-34-1(Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-)
- 2126157-99-9(rac-[(2R,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanol)
- 19037-28-6(3-epi-Pregnenolone)
- 1251322-24-3(1-(pyridin-2-yl)ethane-1-sulfonyl chloride)
- 1706456-66-7(N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide)
- 850589-46-7(3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid)
- 2092417-26-8(1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid)
- 1432030-55-1(methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride)
- 1402585-33-4(Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate)
- 2171628-50-3(10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane)




